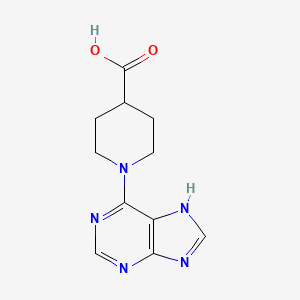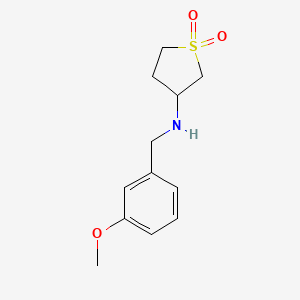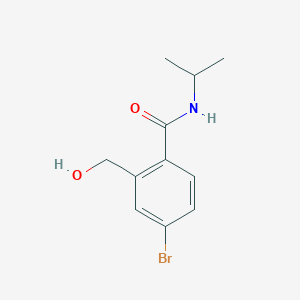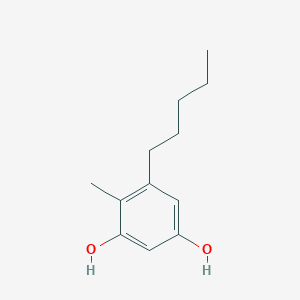
d-Cysteine methyl ester
Descripción general
Descripción
D-Cysteine methyl ester is a chemical compound that has been gaining popularity in the scientific community due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid that is commonly found in proteins. This compound has been found to possess antioxidant properties, making it a potential candidate for use in various scientific research applications.
Aplicaciones Científicas De Investigación
Complex Formation and Bio-Relevant Ligand Interactions
d-Cysteine methyl ester, in the form of S-methyl-l-cysteinate, is involved in complex-formation equilibria with various bio-relevant ligands. This includes interactions with amino acids, peptides, dicarboxylic acids, and DNA constituents. These interactions have implications for understanding molecular binding modes and kinetics in biological systems (Shehata et al., 2008).
Reactivity and Structure in Radical Cations
The cysteine methyl ester radical cation, a molecule of interest in the gas phase, has been studied for its reactivity and structure. This research contributes to our understanding of radical ion-molecule reactions, which is significant in fields like atmospheric chemistry and molecular physics (Osburn et al., 2011).
Oxidation Processes in Solvents
Investigations into the oxidation processes of l-cysteine and its methyl and ethyl esters in solvents like dimethyl sulfoxide have provided insights into the kinetics and thermodynamics of these reactions. This research is relevant for understanding the behavior of cysteine in different oxidative states, which is crucial for designing cysteine-based molecular models (Dougherty et al., 2017).
Environmental Applications in Heavy Metal Removal
Modified forms of this compound, such as cysteine methyl ester modified graphite powder, have been used for environmental purposes, particularly in the removal of palladium ions from aqueous systems. This has implications for environmental cleanup and water filtration technologies (Abiman et al., 2008).
Interaction with Biological Membranes
Studies on the interaction of this compound with biological membranes, such as dipalmitoylphosphatidylcholine monolayers, have provided insights into molecular interactions at the cellular level. This research is significant for understanding how modifications in cysteine structure can influence cell membrane properties (Arias et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
D-Cysteine Methyl Ester, also known as Methyl D-Cysteinate, primarily targets cysteine residues . Cysteine residues are ideal for targeting with covalent drugs due to their rich chemistry through their nucleophilic thiol group and their rarity in proteins . This compound is also used as a commercial drug with mucolytic activity .
Mode of Action
The compound interacts with cysteine thiols in a rapidly reversible manner . This interaction is facilitated by electron-deficient olefins, including acrylamides . The installation of a nitrile group increases the olefins’ intrinsic reactivity, but paradoxically eliminates the formation of irreversible adducts .
Biochemical Pathways
This compound is involved in the cysteine and methionine metabolism pathways . In these pathways, cysteine is synthesized from serine through different pathways in different organism groups . In animals, methionine-derived homocysteine is used as a sulfur source and its condensation product with serine (cystathionine) is converted to cysteine .
Pharmacokinetics
It’s used for chronic and acute respiratory disorders , suggesting that it has suitable bioavailability for therapeutic use.
Result of Action
The primary result of this compound’s action is its mucolytic activity . It fluidifies mucus in chronic and acute respiratory disorders . Additionally, it has been shown to prevent and reverse the deleterious effects of opioids on breathing without compromising analgesia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to interact with intracellular signaling events involved in acquisition to physical dependence to fentanyl is key to its effectiveness . .
Análisis Bioquímico
Biochemical Properties
D-Cysteine methyl ester plays a role in biochemical reactions, particularly in the context of respiratory disorders
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a mucolytic agent . It helps in fluidifying mucus in chronic and acute respiratory disorders
Propiedades
IUPAC Name |
methyl (2S)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)



